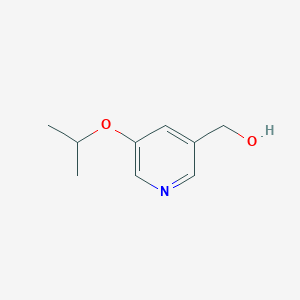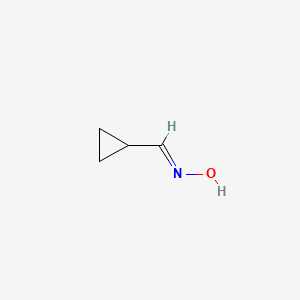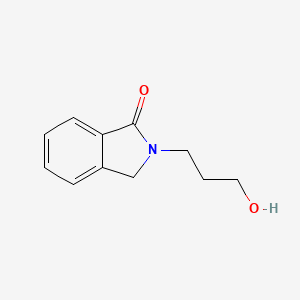
1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one
Descripción general
Descripción
1-(4-Bromo-1H-pyrazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an ethanone group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is suggested that 4-substituted pyrazoles can inhibit the activity of liver alcohol dehydrogenase , which might be a possible mode of action for this compound.
Biochemical Pathways
Given its potential inhibitory action on liver alcohol dehydrogenase , it may impact the metabolic pathways involving this enzyme, such as alcohol metabolism.
Result of Action
If it acts as an inhibitor of liver alcohol dehydrogenase , it could potentially alter the metabolism of alcohol and other related compounds in the body.
Métodos De Preparación
The synthesis of 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Bromo-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides. For example, the reaction with sodium thiolate can yield 4-thio-substituted pyrazole derivatives.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including inhibitors of enzymes such as liver alcohol dehydrogenase.
Biological Studies: Pyrazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including bipyrazoles and other heterocyclic compounds.
Comparación Con Compuestos Similares
1-(4-Bromo-1H-pyrazol-5-yl)ethan-1-one can be compared with other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: Lacks the ethanone group and is used as a starting material for the synthesis of various pyrazole derivatives.
1-(4-Chloro-1H-pyrazol-5-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Methyl-1H-pyrazol-5-yl)ethan-1-one: Contains a methyl group instead of bromine, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromo-1H-pyrazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)5-4(6)2-7-8-5/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWUEEGAVLRFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552739-60-2 | |
| Record name | 1-(4-bromo-1H-pyrazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)
![Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B3243142.png)









![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)

